molecular formula C6H7N5 B11924060 (7H-Purin-6-YL)methanamine CAS No. 98141-15-2

(7H-Purin-6-YL)methanamine

Cat. No.: B11924060
CAS No.: 98141-15-2
M. Wt: 149.15 g/mol
InChI Key: FELHYNZKVDMRSU-UHFFFAOYSA-N
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Description

(7H-Purin-6-YL)methanamine: is a chemical compound with the molecular formula C6H7N5 It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleotides and nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (7H-Purin-6-YL)methanamine typically begins with commercially available purine derivatives.

    Reaction Steps: One common method involves the alkylation of purine with a suitable alkylating agent, such as methanamine, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods also incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (7H-Purin-6-YL)methanamine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the molecule.

    Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, such as halides, amines, and thiols, in the presence of bases or catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine-substituted purines.

Scientific Research Applications

Chemistry:

    Synthesis of Nucleotides: (7H-Purin-6-YL)methanamine is used as a building block in the synthesis of nucleotides and nucleosides, which are essential components of DNA and RNA.

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.

Biology:

    Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes involved in purine metabolism, making it a candidate for drug development.

    Cell Signaling: The compound may play a role in modulating cell signaling pathways, particularly those involving purine receptors.

Medicine:

    Anticancer Research: this compound derivatives are investigated for their potential anticancer properties, as they can interfere with DNA replication and cell division.

    Antiviral Research: The compound is also explored for its antiviral activity, particularly against viruses that rely on purine metabolism.

Industry:

    Pharmaceuticals: It is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Agriculture: The compound may be utilized in the development of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: (7H-Purin-6-YL)methanamine exerts its effects by inhibiting enzymes involved in purine metabolism, such as xanthine oxidase and adenosine deaminase. This inhibition disrupts the synthesis and breakdown of nucleotides, affecting cellular processes.

    Receptor Binding: The compound can bind to purine receptors, modulating signaling pathways that regulate various physiological functions, including cell proliferation, apoptosis, and immune responses.

Comparison with Similar Compounds

    Adenine: A purine derivative that is a fundamental component of nucleotides and nucleic acids.

    Guanine: Another purine derivative that pairs with cytosine in DNA and RNA.

    Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.

Uniqueness:

    Structural Differences: (7H-Purin-6-YL)methanamine has a unique methanamine group attached to the purine ring, distinguishing it from other purine derivatives.

    Biological Activity: The specific substitution pattern of this compound imparts distinct biological activities, making it a valuable compound for targeted research and therapeutic applications.

Properties

CAS No.

98141-15-2

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

7H-purin-6-ylmethanamine

InChI

InChI=1S/C6H7N5/c7-1-4-5-6(10-2-8-4)11-3-9-5/h2-3H,1,7H2,(H,8,9,10,11)

InChI Key

FELHYNZKVDMRSU-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC=NC(=C2N1)CN

Origin of Product

United States

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